molecular formula C5H11ClO4S B2416947 2-(Chlorosulfonyl)-1,3-dimethoxypropane CAS No. 1871639-57-4

2-(Chlorosulfonyl)-1,3-dimethoxypropane

Cat. No.: B2416947
CAS No.: 1871639-57-4
M. Wt: 202.65
InChI Key: VZVKVKCMRJRKDC-UHFFFAOYSA-N
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Description

2-(Chlorosulfonyl)-1,3-dimethoxypropane is an organic compound characterized by the presence of a chlorosulfonyl group and two methoxy groups attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chlorosulfonyl)-1,3-dimethoxypropane typically involves the reaction of 1,3-dimethoxypropane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:

1,3-dimethoxypropane+chlorosulfonic acidThis compound\text{1,3-dimethoxypropane} + \text{chlorosulfonic acid} \rightarrow \text{this compound} 1,3-dimethoxypropane+chlorosulfonic acid→this compound

The reaction is usually conducted at low temperatures to prevent side reactions and decomposition of the product. The use of an inert atmosphere, such as nitrogen or argon, is also recommended to avoid moisture and oxygen interference.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-(Chlorosulfonyl)-1,3-dimethoxypropane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines (e.g., aniline) in the presence of a base (e.g., triethylamine) at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products

    Substitution: Formation of sulfonamides, sulfonate esters, or sulfonate thioesters.

    Reduction: Formation of 2-(sulfonyl)-1,3-dimethoxypropane.

    Oxidation: Formation of 2-(chlorosulfonyl)-1,3-dialdehydepropane or 2-(chlorosulfonyl)-1,3-dicarboxypropane.

Scientific Research Applications

2-(Chlorosulfonyl)-1,3-dimethoxypropane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-(Chlorosulfonyl)-1,3-dimethoxypropane involves the reactivity of the chlorosulfonyl group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting intermediates can undergo further transformations, leading to the formation of various products. The methoxy groups can also participate in reactions, either as leaving groups or through oxidation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chlorosulfonyl)-1,3-dimethoxypropane is unique due to the presence of both chlorosulfonyl and methoxy groups on a propane backbone. This combination of functional groups provides a distinct reactivity profile, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1,3-dimethoxypropane-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO4S/c1-9-3-5(4-10-2)11(6,7)8/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVKVKCMRJRKDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(COC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1871639-57-4
Record name 2-(chlorosulfonyl)-1,3-dimethoxypropane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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